Methyl 3-fluorobenzoylacetate
Overview
Description
Methyl 3-fluorobenzoylacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Chemical Sensing and Bio-imaging : Methyl 3-fluorobenzoylacetate derivatives have been used in the development of chemical sensors. For example, a study by Ye et al. (2014) discusses the synthesis of a fluorogenic chemosensor for detecting Al3+ ions, demonstrating its potential application in living cell imaging (Ye et al., 2014).
Synthesis of Pharmaceutical Compounds : This compound plays a role in the synthesis of various pharmaceuticals. Jian-zhong (2010) explored the synthesis of Methyl 2-amino-5-fluorobenzoate, highlighting the importance of Methyl 3-fluorobenzoylacetate derivatives in pharmaceutical manufacturing (Yin Jian-zhong, 2010).
Antimicrobial Research : Some derivatives of Methyl 3-fluorobenzoylacetate have been studied for their antimicrobial properties. For instance, a study by Saeed et al. (2010) synthesized novel thiazolines derived from Methyl 3-fluorobenzoylacetate and evaluated their antibacterial and antifungal activities (Saeed et al., 2010).
Environmental Science : This compound has been used in studies related to environmental science. For example, Prenafeta-Boldú et al. (2001) used fluorinated analogs of toluene, which relate to Methyl 3-fluorobenzoylacetate in structure, to study fungal metabolism of toluene, highlighting its role in environmental biodegradation processes (Prenafeta-Boldú et al., 2001).
Mechanism of Action
Target of Action
Methyl 3-fluorobenzoylacetate is a chemical compound with a specific structure and properties . It’s important to note that the targets of a compound are usually determined through extensive biochemical and pharmacological studies.
Action Environment
The action, efficacy, and stability of Methyl 3-fluorobenzoylacetate can be influenced by various environmental factors . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins.
properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCLVGDGBKTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374651 | |
Record name | methyl 3-fluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluorobenzoylacetate | |
CAS RN |
260246-17-1 | |
Record name | methyl 3-fluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 260246-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.